{5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl}methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c1-5-2-10-8-6(5)3-9-7(4-12)11-8/h2-3,12H,4H2,1H3,(H,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMIQDTBHCKBJEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=NC(=NC=C12)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201231395 | |
| Record name | 7H-Pyrrolo[2,3-d]pyrimidine-2-methanol, 5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201231395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1638760-51-6 | |
| Record name | 7H-Pyrrolo[2,3-d]pyrimidine-2-methanol, 5-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1638760-51-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7H-Pyrrolo[2,3-d]pyrimidine-2-methanol, 5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201231395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5 Methyl 7h Pyrrolo 2,3 D Pyrimidin 2 Yl Methanol and Its Derivatives
Classical and Contemporary Approaches to Pyrrolo[2,3-d]pyrimidine Core Synthesis
The pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine, is a privileged heterocyclic system in medicinal chemistry. mdpi.comresearchgate.net Its synthesis is a key focus of chemical research, with strategies generally involving the construction of one ring onto the other. These can be broadly categorized into methods that form the pyrrole (B145914) ring onto a pre-existing pyrimidine (B1678525) and those that annulate the pyrimidine ring onto a pyrrole precursor.
One of the predominant strategies for constructing the pyrrolo[2,3-d]pyrimidine core involves the formation of the pyrrole ring onto a functionalized pyrimidine starting material. This approach often utilizes substituted 6-aminopyrimidines as key precursors.
A common method involves the reaction of a 4-amino-5-cyanopyrimidine with α-haloketones, known as the Sugiyama synthesis. A more contemporary and efficient approach involves multi-component reactions. For instance, a one-pot, three-component reaction between arylglyoxals, 6-amino-1,3-dimethyluracil (B104193), and barbituric acid derivatives, catalyzed by tetra-n-butylammonium bromide (TBAB), provides a green and efficient route to polyfunctionalized pyrrolo[2,3-d]pyrimidines. scielo.org.mx
Another modern strategy employs cascade annulation reactions. An I2/DMSO-promoted cascade annulation of 6-amino-1,3-dimethyluracil with aurones has been developed, involving a sequence of Michael addition, iodination, intramolecular nucleophilic substitution, and spiro ring opening in a single step. nih.govnih.govresearchgate.net This method is noted for its high atom economy and the ability to generate diverse analogues in high yields. nih.gov
| Pyrrole Formation Strategy | Key Precursors | Key Features | Reference |
| Multi-component Reaction | Arylglyoxals, 6-aminouracil, Barbituric acid derivatives | Green synthesis, high efficiency | scielo.org.mx |
| Cascade Annulation | 6-Aminouracil derivatives, Aurones | High atom economy, one-step process | nih.govnih.govresearchgate.net |
| Biomimetic Catalysis | 6-Aminouracil, Arylglyoxal, Malononitrile | Use of β-cyclodextrin, eco-friendly | rsc.org |
Alternatively, the pyrimidine ring can be constructed onto a pre-formed, suitably functionalized pyrrole. This approach is particularly useful when specific substitution patterns on the pyrrole ring are desired from the outset.
A new route for the synthesis of 5-methylpyrrolo[2,3-d]pyrimidine-2,4-diones starts from 3-ethoxycarbonyl-2-carboxy-4-methylpyrrole. rsc.org This common starting material is functionalized to a 2-azidocarbonylpyrrole. A subsequent Curtius rearrangement, followed by treatment with ammonia (B1221849) or amines, yields a pyrrolylurea intermediate. This intermediate then undergoes cyclization in a basic medium to form the desired pyrrolo[2,3-d]pyrimidine core with the methyl group already in place at the C-5 position. rsc.org This method provides excellent control over the substitution at what will become the C-5, C-6, and C-7 positions of the final heterocyclic system.
Targeted Functionalization at the C-2 Position to Introduce the Methanol (B129727) Moiety
Once the pyrrolo[2,3-d]pyrimidine core is assembled, the introduction of the methanol group at the C-2 position is typically achieved through a two-step process: installation of a carbonyl-containing functional group (such as an ester or carboxylic acid) followed by its reduction.
The C-2 position of the pyrrolo[2,3-d]pyrimidine ring can be functionalized through various methods. A common strategy involves starting with a 2-amino or 2-thiomethyl substituted pyrrolo[2,3-d]pyrimidine. For example, a 2-thiomethyl group can be introduced and later displaced or modified. metall-mater-eng.com However, for the synthesis of a C-2 methanol derivative, a more direct route involves the introduction of a carboxyl or ester group.
While direct carbonylation can be challenging, building the core with a precursor already in place is a viable strategy. For instance, incorporating a cyano group or an ester group into one of the initial building blocks (either the pyrrole or pyrimidine precursor) that will ultimately become the C-2 position allows for its conversion to a carboxylic acid or ester in the final heterocyclic system. This precursor can then be carried through the synthesis of the bicyclic core.
The conversion of a C-2 carboxylic acid or ester to the corresponding primary alcohol ({5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl}methanol) is a standard reduction reaction. The choice of reducing agent is critical to ensure chemoselectivity, avoiding the reduction of the pyrimidine ring or other sensitive functional groups.
| Precursor at C-2 | Reducing Agent | Product | Key Considerations |
| Carboxylic Acid | Borane-THF (BH3·THF) | Hydroxymethyl | Good selectivity for carboxylic acids. |
| Ester (e.g., Methyl Ester) | Lithium Aluminum Hydride (LiAlH4) | Hydroxymethyl | Potent reducing agent; requires careful control. acs.org |
Regioselective Methylation at the C-5 Position
The introduction of a methyl group specifically at the C-5 position of the pyrrolo[2,3-d]pyrimidine core is a key step in the synthesis of the target compound. This can be achieved either by starting with a pre-methylated precursor or by functionalizing the assembled core.
The more controlled method involves building the heterocyclic system from a pyrrole that already contains the desired methyl group. As described previously, the synthesis starting from 3-ethoxycarbonyl-2-carboxy-4-methylpyrrole ensures that the methyl group is unambiguously placed at the C-5 position of the final product. rsc.org
Direct methylation of the pyrrolo[2,3-d]pyrimidine core at C-5 can be more challenging due to multiple potential reaction sites on the heterocyclic system. However, electrophilic substitution reactions on the pyrrole ring are possible. If the C-6 position is unsubstituted and the N-7 position is protected, electrophilic attack may favor the electron-rich C-5 position. Alternatively, a halogen, such as iodine, can be introduced at the C-5 position, which can then be subjected to a palladium-catalyzed cross-coupling reaction, such as a Stille or Suzuki coupling with an appropriate methyl-organometallic reagent. The synthesis of N-[5-Iodo-7-(substituted-benzyl)-4-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl] derivatives demonstrates that the C-5 position is readily halogenated, providing a handle for further functionalization. nih.gov
Strategies for Direct or Indirect C-5 Alkylation
The introduction of a methyl group at the C-5 position of the pyrrolo[2,3-d]pyrimidine core can be achieved through both direct and indirect methods. Direct methylation of the pyrrolo[2,3-d]pyrimidine ring system can be challenging due to potential competing reactions at other positions.
Indirect methods are more commonly employed and typically involve a two-step sequence of halogenation followed by a cross-coupling reaction. The C-5 position of the pyrrolo[2,3-d]pyrimidine nucleus can be selectively halogenated, most commonly iodinated, to provide a versatile synthetic handle. This iodinated intermediate can then undergo a variety of cross-coupling reactions to introduce the desired alkyl group.
For instance, a Suzuki coupling reaction can be utilized to introduce a methyl group by reacting the 5-iodo-7H-pyrrolo[2,3-d]pyrimidine derivative with a suitable methylboronic acid derivative in the presence of a palladium catalyst and a base.
| Reactant 1 | Reactant 2 | Catalyst | Product |
| 5-Iodo-7H-pyrrolo[2,3-d]pyrimidine derivative | Methylboronic acid or its ester | Palladium catalyst (e.g., Pd(PPh₃)₄) | 5-Methyl-7H-pyrrolo[2,3-d]pyrimidine derivative |
Advanced Synthetic Transformations for Structural Modifications
To generate a diverse range of derivatives of this compound for structure-activity relationship (SAR) studies, a variety of advanced synthetic transformations can be employed. These include cross-coupling reactions and functional group interconversions.
Cross-Coupling Reactions for Diverse Substitutions
Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of the pyrrolo[2,3-d]pyrimidine nucleus. As mentioned for C-5 alkylation, these reactions are also widely used to introduce a vast array of substituents at various positions on the heterocyclic core.
Suzuki Coupling: This reaction is extensively used to form carbon-carbon bonds by coupling an organoboron compound with a halide or triflate. On the pyrrolo[2,3-d]pyrimidine scaffold, this can be used to introduce aryl, heteroaryl, or alkyl groups at positions that have been pre-functionalized with a halogen.
Sonogashira Coupling: This reaction enables the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. It is a valuable method for introducing alkynyl moieties onto the pyrrolo[2,3-d]pyrimidine ring, which can serve as versatile handles for further transformations.
Buchwald-Hartwig Amination: This reaction is a powerful method for the formation of carbon-nitrogen bonds. It allows for the introduction of a wide range of primary and secondary amines at halogenated positions of the pyrrolo[2,3-d]pyrimidine core, providing access to a diverse set of amino-substituted derivatives. rsc.org
| Reaction | Reactants | Product |
| Suzuki Coupling | Halogenated pyrrolo[2,3-d]pyrimidine, Boronic acid/ester | Aryl/Alkyl-substituted pyrrolo[2,3-d]pyrimidine |
| Sonogashira Coupling | Halogenated pyrrolo[2,3-d]pyrimidine, Terminal alkyne | Alkynyl-substituted pyrrolo[2,3-d]pyrimidine |
| Buchwald-Hartwig Amination | Halogenated pyrrolo[2,3-d]pyrimidine, Amine | Amino-substituted pyrrolo[2,3-d]pyrimidine |
Functional Group Interconversions on the Pyrrolo[2,3-d]pyrimidine Nucleus
Once the core this compound structure is assembled, further diversification can be achieved through functional group interconversions. These transformations allow for the modification of existing functional groups to create new analogues.
For example, the primary alcohol of the 2-hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid. The aldehyde can then participate in various reactions such as reductive amination to introduce new amino substituents. The carboxylic acid can be converted to esters or amides, further expanding the chemical diversity of the synthesized library.
Another common transformation is the conversion of a chloro group at the 4-position of the pyrimidine ring to an amino group via nucleophilic aromatic substitution. This is a key step in the synthesis of many biologically active pyrrolo[2,3-d]pyrimidine derivatives. nih.gov
Stereoselective Synthesis of Chiral Derivatives (if applicable for analogues)
While this compound itself is not chiral, many of its biologically active analogues incorporate chiral centers. The stereoselective synthesis of these chiral derivatives is crucial, as different enantiomers or diastereomers often exhibit distinct biological activities.
Stereoselectivity can be introduced at various stages of the synthesis. Chiral starting materials can be used to build the heterocyclic core with a defined stereochemistry. Alternatively, asymmetric reactions can be employed to create chiral centers during the synthetic sequence. For example, the synthesis of certain chiral piperidine-substituted pyrrolo[2,3-d]pyrimidines has been achieved through asymmetric hydrogenation. google.com
Chiral resolution techniques, such as the formation of diastereomeric salts with a chiral resolving agent, can also be used to separate a racemic mixture into its individual enantiomers.
Green Chemistry Approaches and Sustainable Synthetic Routes
In recent years, there has been a growing emphasis on the development of more environmentally friendly and sustainable synthetic methods in pharmaceutical chemistry. For the synthesis of pyrrolo[2,3-d]pyrimidine derivatives, several green chemistry approaches have been explored. rsc.org
One such approach is the use of one-pot, multicomponent reactions. scielo.org.mx These reactions allow for the synthesis of complex molecules from simple starting materials in a single step, reducing the number of synthetic operations, solvent usage, and waste generation.
The use of greener solvents, such as water or ethanol, and the development of catalyst systems that can be recycled and reused are also key areas of research. For example, the use of β-cyclodextrin as a reusable promoter in water for the synthesis of pyrrolo[2,3-d]pyrimidine derivatives has been reported. rsc.org These approaches aim to minimize the environmental impact of the synthesis while maintaining high efficiency and product yields.
Biological Activity Profiling and Mechanistic Elucidation of 5 Methyl 7h Pyrrolo 2,3 D Pyrimidin 2 Yl Methanol
Screening Methodologies for Preclinical Biological Activity
The preclinical evaluation of compounds like {5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl}methanol and its analogs involves a variety of screening methods to determine their potential therapeutic effects. These methodologies typically begin with broad cellular and enzymatic assays to identify initial areas of biological activity.
Derivatives of the 7H-pyrrolo[2,3-d]pyrimidine core have been the subject of numerous studies to assess their anti-proliferative and antiviral potential. For instance, a series of 2,4,6-trisubstituted pyrrolo[2,3-d]pyrimidines demonstrated significant activity against several cancer cell lines. These assays typically involve exposing cancer cells to varying concentrations of the test compounds and measuring cell viability after a set period, often using colorimetric assays like the MTT or SRB assay.
While specific anti-proliferative data for this compound is not extensively detailed in publicly available literature, the broader class of pyrrolo[2,3-d]pyrimidines has shown promise. For example, certain derivatives have been synthesized and evaluated for their cytotoxic effects against human cancer cell lines such as HepG-2 (liver), HCT-116 (colon), and MCF-7 (breast).
In the realm of antiviral research, the pyrrolo[2,3-d]pyrimidine nucleus is a core component of tubercidin, an antibiotic with antiviral properties. This has spurred investigations into related structures for activity against a range of viruses. The general screening approach involves cell-based assays where host cells are infected with a virus and then treated with the compound. The inhibition of viral replication is then quantified, for example, by measuring the reduction in viral load or cytopathic effect.
A primary focus of research into pyrrolo[2,3-d]pyrimidine derivatives has been their activity as enzyme inhibitors, particularly against protein kinases. Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The ATP-binding site of kinases is a common target for inhibitors, and the pyrrolo[2,3-d]pyrimidine scaffold is adept at forming key hydrogen bonds within this site.
While direct enzymatic inhibition data for this compound is limited, numerous studies on related analogs provide a strong indication of the potential targets for this class of compounds. For example, various derivatives have been synthesized and tested for their inhibitory activity against a panel of kinases.
One study detailed the synthesis of 4-aminopyrrolo[2,3-d]pyrimidine derivatives and their evaluation against Cyclin-Dependent Kinase 2 (CDK2). Another research effort focused on developing potent and selective inhibitors of p21-activated kinase 4 (PAK4), identifying a pyrrolo[2,3-d]pyrimidine-based compound with high efficacy. Similarly, derivatives have been explored as inhibitors of Bruton's tyrosine kinase (BTK), a key target in B-cell malignancies.
The table below summarizes the inhibitory activities of various pyrrolo[2,3-d]pyrimidine derivatives against several kinases, illustrating the scaffold's versatility.
| Compound Class | Target Kinase | Activity (IC₅₀) | Reference |
| 4-Aminopyrrolo[2,3-d]pyrimidine derivatives | CDK2 | Not specified | |
| Pyrrolo[2,3-d]pyrimidine derivatives | PAK4 | 1.1 nM | |
| 7-Substituted-2-amino-pyrrolo[2,3-d]pyrimidine derivatives | BTK | Not specified | |
| Pyrrolo[2,3-d]pyrimidine derivatives | EGFR | Not specified | |
| Pyrrolo[2,3-d]pyrimidine derivatives | VEGFR-2 | Not specified |
This table presents data for derivatives of the pyrrolo[2,3-d]pyrimidine scaffold, not specifically for this compound.
Investigation of Molecular Targets and Pathways
Understanding the specific molecular targets and the pathways a compound modulates is crucial for its development as a therapeutic agent. This involves moving from broad screening to more focused mechanistic studies.
Specific target engagement studies for this compound are not widely reported in the current scientific literature. Such studies are essential to confirm that a compound binds to its intended target within a cellular environment. Techniques like cellular thermal shift assays (CETSA) or biophysical methods such as surface plasmon resonance (SPR) are often employed for this purpose. For the broader class of pyrrolo[2,3-d]pyrimidine kinase inhibitors, target engagement is a critical step in preclinical validation to ensure that observed cellular effects are a direct result of the intended enzyme inhibition.
The mechanism of action for most pyrrolo[2,3-d]pyrimidine-based kinase inhibitors involves competitive binding at the ATP pocket of the enzyme. The nitrogen atoms in the pyrimidine (B1678525) ring and the pyrrole (B145914) N-H group act as key hydrogen bond donors and acceptors, mimicking the interactions of the adenine (B156593) portion of ATP. This mode of binding prevents the kinase from performing its function of phosphorylating substrate proteins, thereby interrupting the signaling pathway.
While a detailed kinase binding analysis for this compound is not available, the extensive research on its analogs strongly supports an ATP-competitive mechanism for any potential kinase inhibitory activity. Molecular modeling and co-crystallization studies of related compounds with their target kinases have consistently shown this binding mode, highlighting the importance of the scaffold's core structure.
Comprehensive receptor interaction profiling for this compound has not been extensively documented in public databases or literature. Such profiling, often conducted through broad screening panels against a variety of G-protein coupled receptors (GPCRs), ion channels, and other enzyme classes, is critical for identifying both on-target and potential off-target activities. This helps in understanding the compound's selectivity and predicting potential side effects early in the drug discovery process. For the pyrrolo[2,3-d]pyrimidine class, the focus has predominantly been on intracellular kinases rather than cell surface receptors.
Cellular Pathway Modulation
Understanding how a compound affects cellular pathways is crucial to determining its therapeutic potential. This involves a series of assays to observe its influence on cell proliferation, survival, and specific signaling cascades.
Cell cycle analysis is a fundamental technique used to determine the effect of a compound on cell division. By treating cancer cells with a substance and analyzing their DNA content using flow cytometry, researchers can identify if the compound causes cells to accumulate in a specific phase of the cell cycle (G1, S, or G2/M), which is indicative of cell cycle arrest. Many anticancer agents that interfere with DNA synthesis or microtubule function induce such an arrest.
A review of existing scientific literature did not yield specific data regarding the effects of this compound on cell cycle progression. Studies on other pyrrolo[2,3-d]pyrimidine derivatives have shown that they can induce cell cycle arrest, often as a consequence of inhibiting targets like microtubule assembly. nih.gov
Apoptosis, or programmed cell death, is a critical pathway that is often dysregulated in cancer. Therapeutic compounds are frequently evaluated for their ability to induce apoptosis in malignant cells. This is measured through various methods, including assays for the activation of caspases, which are key executioner proteins in the apoptotic cascade.
Furthermore, the modulation of proteins that regulate apoptosis, such as the anti-apoptotic protein Mcl-1 and the oncoprotein c-Myc, provides insight into the compound's mechanism of action. Downregulation of these proteins is a favorable indicator of pro-apoptotic activity. Currently, there is no specific information available in the scientific literature detailing the capacity of this compound to induce apoptosis or modulate associated proteins like caspases, Mcl-1, or c-Myc.
Microtubules are essential components of the cellular cytoskeleton, playing a vital role in cell division, structure, and transport. They are a validated target for anticancer drugs, with inhibitors classified based on their binding site (e.g., colchicine, vinca (B1221190) alkaloid, or taxane (B156437) sites) and their effect on microtubule dynamics (stabilizing or destabilizing).
Certain 5,7-disubstituted pyrrolo[2,3-d]pyrimidine derivatives have been identified as microtubule inhibitors that can disrupt the mitotic spindle, leading to cell cycle arrest and apoptosis. nih.gov These compounds were found to bind to a site on tubulin distinct from other known binding sites. nih.gov However, specific studies detailing the interaction of this compound with microtubules or tubulin have not been identified in the available literature.
The 7H-pyrrolo[2,3-d]pyrimidine core is famously the key structural element of several inhibitors of the Janus kinase (JAK) family of enzymes. The JAK/STAT signaling pathway is a critical communication route for numerous cytokines and growth factors, playing a central role in the immune system and hematopoiesis. Dysregulation of this pathway is implicated in autoimmune diseases and cancers. Therefore, compounds containing this scaffold are often investigated for their ability to inhibit JAK enzymes and modulate immune responses.
While the core structure of this compound suggests a potential for JAK/STAT pathway inhibition, specific experimental data confirming this activity is not present in the reviewed scientific literature.
In Vitro Resistance Mechanism Studies
A significant challenge in cancer therapy is the development of drug resistance. In vitro studies are essential to understand and predict how cancer cells might evade the effects of a new compound. Two common mechanisms of resistance include the overexpression of drug efflux pumps like P-glycoprotein (Pgp) and mutations or expression changes in the drug's target, such as βIII-tubulin for microtubule inhibitors.
For some pyrrolo[2,3-d]pyrimidine derivatives that act as microtubule inhibitors, studies have explored their efficacy in drug-resistant cell lines and their potential to act as Pgp modulators. nih.gov Such investigations determine if the compound is susceptible to efflux by Pgp or if it can overcome resistance mediated by this pump. Research into potential resistance mechanisms specific to this compound has not been reported in the available scientific literature.
Data Table Accessibility
Interactive data tables detailing specific experimental findings for this compound could not be generated due to a lack of specific quantitative data for this compound in the reviewed, publicly accessible scientific literature.
Structure Activity Relationship Sar Studies and Molecular Design of 5 Methyl 7h Pyrrolo 2,3 D Pyrimidin 2 Yl Methanol Analogues
Impact of the Pyrrolo[2,3-d]pyrimidine Core Scaffold on Biological Activity
The pyrrolo[2,3-d]pyrimidine ring system, also known as 7-deazapurine, is a privileged scaffold in medicinal chemistry, particularly for the development of kinase inhibitors. nih.gov Its structure is a bioisosteric analogue of adenine (B156593), a key component of adenosine (B11128) triphosphate (ATP). rjpbr.com This mimicry allows pyrrolo[2,3-d]pyrimidine derivatives to function as ATP-competitive inhibitors by occupying the ATP binding site of various kinases. mdpi.com
The rigid, planar structure of the scaffold features two hydrogen bond-accepting nitrogen atoms (N-1 and N-3) and a hydrogen bond-donating NH group at the N-7 position of the pyrrole (B145914) ring. researchgate.net This arrangement enables the core to form strong hydrogen bonding interactions with the hinge region of a kinase's peptide backbone, effectively anchoring the inhibitor in the active site. nih.gov The versatility of this scaffold is further enhanced by the availability of multiple positions (C-2, C-4, C-5, C-6, and N-7) for chemical modification, allowing for the fine-tuning of biological activity and selectivity against specific targets. researchgate.net Its proven success is highlighted by the number of FDA-approved drugs and clinical candidates based on this core structure for treating various diseases. nih.govnih.gov
Role of the C-2 Methanol (B129727) Group in Target Interaction and Biological Potency
The substituent at the C-2 position of the pyrrolo[2,3-d]pyrimidine core plays a significant role in modulating the compound's interaction with its biological target.
Molecular modeling and docking studies of related pyrrolo[2,3-d]pyrimidine inhibitors have suggested that substituents at the C-2 position often extend into the solvent-exposed region of the kinase binding pocket. nih.gov In this context, the methanol group of {5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl}methanol introduces a flexible, polar moiety. The hydroxyl (-OH) group can act as both a hydrogen bond donor and acceptor. This allows it to form favorable interactions with water molecules in the solvent front or with polar amino acid residues at the periphery of the ATP binding site, potentially enhancing binding affinity and solubility. The steric bulk of the methanol group is relatively small, which can be advantageous in avoiding unfavorable steric clashes with the target protein.
The replacement of the C-2 methanol group with other chemical moieties has been extensively explored to optimize inhibitor potency and selectivity. The nature of this substituent significantly influences biological activity. For instance, replacing a hydrogen at C-2 with a highly hydrophobic 4-tert-butylphenyl group resulted in a significant loss of activity in a series of RET kinase inhibitors. nih.gov In contrast, introducing a moderately polar 4-methoxyphenyl (B3050149) group at the same position led to improved activity, highlighting the importance of polarity in this region. nih.gov
Further studies have shown that diverse functional groups can be successfully incorporated at C-2. A 2-amino group was key to identifying a new class of potent Aurora-A kinase inhibitors. nih.gov The introduction of larger groups, such as substituted phenyl rings and even a trichloromethyl group, has also been shown to yield compounds with significant antitumor activity, demonstrating the broad tolerance for different substituents at this position. mdpi.comnih.gov
| C-2 Substituent | Observed Effect on Biological Activity | Target/Assay | Reference |
|---|---|---|---|
| 4-tert-butylphenyl (hydrophobic) | Significant loss of activity | RET Kinase | nih.gov |
| 4-methoxyphenyl (moderately polar) | Improved activity | RET Kinase | nih.gov |
| Amino | Potent inhibition | Aurora-A Kinase | nih.gov |
| Substituted Phenyl | Enhanced antitumor activity | Antitumor Assays | mdpi.com |
| Trichloromethyl | Cytotoxic activity against cancer cell lines | Anticancer Assays | nih.gov |
Influence of the C-5 Methyl Group on Activity and Selectivity Profiles
Substitutions on the pyrrole ring portion of the scaffold, particularly at the C-5 position, are critical for modulating activity and achieving selectivity.
While the C-5 methyl group in the parent compound is a small, lipophilic substituent, modifying this position with larger and more complex groups has proven to be a successful strategy for enhancing potency and directing selectivity. For example, a series of 5-substituted analogues designed as pp60c-Src tyrosine kinase inhibitors showed that introducing [(substituted-benzyl)imino]methyl groups at C-5 led to potent activity. nih.gov Within this series, compounds with dihalogenated benzyl (B1604629) groups demonstrated significantly lower IC50 values compared to the unsubstituted benzyl analogue, indicating a favorable interaction for halogenated moieties in the target's binding pocket. nih.gov
In another example, extending the C-5 substituent to a 5-(4-phenoxyphenyl) group generated novel, potent, and selective inhibitors of the lymphocyte-specific protein tyrosine kinase (Lck). nih.govresearchgate.net This large, hydrophobic substituent presumably occupies a specific hydrophobic pocket in the enzyme, thereby increasing affinity and conferring selectivity over other related kinases like Src. researchgate.net These findings show that the C-5 position is a key site for introducing larger fragments to target specific sub-pockets within or adjacent to the primary ATP binding site.
| C-5 Substituent | Compound Example | Target Kinase | IC50 (µM) | Reference |
|---|---|---|---|---|
| [(benzyl)imino]methyl | 7a | pp60c-Src | 13.9 | nih.gov |
| [(3,4-dichlorobenzyl)imino]methyl | 7d | pp60c-Src | 34.5 | nih.gov |
| 4-phenoxyphenyl | - | Lck | Potent Inhibition | nih.govresearchgate.net |
Substituent Effects at Other Positions (e.g., N-7, C-4, C-6) on Biological Response
Modifications at the remaining positions of the pyrrolo[2,3-d]pyrimidine scaffold—N-7, C-4, and C-6—are also instrumental in defining the biological profile of these compounds.
C-4 Position: The C-4 position is one of the most commonly modified sites and is crucial for target interaction. It is often substituted with an amino or imino group that serves as a linker to larger, solvent-exposed moieties. Molecular dynamics simulations of PAK4 inhibitors revealed that the C-4 substituent has strong interactions with charged amino acid residues around the binding site. mdpi.com The nature of the group attached via the C-4 linker can dramatically alter potency; for instance, a terminal amino group on the C-4 substituent was found to enhance hydrogen bonding and electrostatic interactions, leading to stronger inhibition compared to analogues with a terminal imino group. mdpi.com
C-6 Position: The C-6 position, adjacent to the C-5 substituent on the pyrrole ring, offers another vector for chemical modification. Exploration of this position in conjunction with C-5 modifications has been used to further refine selectivity. nih.gov In some series, the introduction of a halogen, such as chlorine, at the C-6 position has been incorporated into the design of potent kinase inhibitors. nih.gov
N-7 Substitutions (e.g., benzyl, cyclopentyl) and their Influence on Potency and Selectivity
The N-7 position of the pyrrolo[2,3-d]pyrimidine ring plays a significant role in orienting the molecule within the binding pocket of target proteins and can be modified to enhance potency and selectivity.
Studies on 7-benzyl substituted pyrrolo[2,3-d]pyrimidine analogues have demonstrated the importance of this moiety for biological activity. For instance, in a series of 2-amino-4-methyl-5-phenylethyl substituted-7-N-benzyl-pyrrolo[2,3-d]pyrimidines, the 7-benzyl group was found to be crucial for their antitumor and antimitotic activities. Further modifications to the benzyl ring itself, such as the introduction of methoxy (B1213986) groups, led to improved antitumor activity for both C5-ethyl and C5-thio linked compounds. nih.gov This suggests that the electronic and steric properties of the N-7 substituent can be fine-tuned to enhance potency.
The introduction of a cyclopentyl group at the N-7 position has also been explored. While detailed SAR studies on the direct comparison between N-7 benzyl and N-7 cyclopentyl on the this compound core are not extensively documented in the provided context, the existence of (2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)methanol as a synthetic intermediate suggests the feasibility and potential utility of such aliphatic cyclic substituents. medchemexpress.com These smaller, more rigid cyclic structures can offer a different conformational profile compared to the more flexible benzyl group, potentially leading to altered selectivity profiles against different kinases. The choice between a benzyl or cyclopentyl group at N-7 would likely depend on the specific topology of the target kinase's binding site.
A study on 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines as antiviral agents against Zika virus also highlighted the importance of substitutions at the N-7 position, further emphasizing the role of this position in modulating biological activity. mdpi.com
C-4 Substitutions and Hinge-Binding Interactions
The C-4 position of the pyrrolo[2,3-d]pyrimidine scaffold is pivotal for establishing key interactions with the hinge region of protein kinases, a critical determinant of inhibitor binding. The amino group at C-4 can form hydrogen bonds with the backbone of the hinge region, mimicking the interaction of the adenine core of ATP.
In the development of selective Colony-Stimulating Factor-1 Receptor (CSF1R) inhibitors, it was discovered that methylation of the 4-amino group effectively reduces activity against the Epidermal Growth Factor Receptor (EGFR), thereby enhancing selectivity for CSF1R. nih.goved.ac.uk This highlights how subtle modifications at this position can have a profound impact on the selectivity profile of the inhibitor.
Furthermore, in the context of antiviral agents, SAR studies on 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines indicated that a substitution at the C-4 position was essential for anti-ZIKV activity, with electron-withdrawing groups on the phenyl ring being favorable. mdpi.com This underscores the universal importance of the C-4 position for molecular recognition across different biological targets.
C-6 Substitutions and their Impact
The C-6 position of the pyrrolo[2,3-d]pyrimidine core extends into the solvent-exposed region in many kinase binding sites, providing an opportunity for introducing larger substituents to enhance potency and selectivity, as well as to improve physicochemical properties.
The strategic placement of substituents at the C-6 position can be guided by the desire to occupy specific pockets in the target enzyme. For instance, in the design of RET kinase inhibitors, substitutions at the C-6 position were explored to extend into the solvent front, with the introduction of moderately polar groups at this position significantly increasing enzyme inhibition. nih.gov
Rational Design Principles for Optimizing Potency and Selectivity
The optimization of this compound analogues into potent and selective inhibitors relies on a combination of rational design strategies, including fragment-based approaches, bioisosteric replacements, and a deep understanding of target-ligand interactions at the molecular level.
Fragment-Based Design and Bioisosteric Replacement Strategies
Fragment-based drug design (FBDD) and bioisosteric replacement are powerful strategies in medicinal chemistry to improve the drug-like properties of a lead compound.
A notable example of these strategies is the molecular hybridization and scaffold hopping approach used in the design of CSF1R inhibitors. nih.gov Researchers merged fragments of the marketed drug Pexidartinib with the pyrrolo[2,3-d]pyrimidine nucleus to create novel analogues with improved properties. nih.gov This approach leverages the known binding modes of existing drugs to design new chemical entities with potentially enhanced activity and selectivity.
Bioisosteric replacement involves substituting a part of a molecule with a chemically different group that produces a similar biological effect. In the development of RET kinase inhibitors, thieno[2,3-d]pyrimidine (B153573) was explored as a bioisostere of the pyrrolo[2,3-d]pyrimidine core. nih.govnih.gov Similarly, pyrazolo[3,4-d]pyrimidines are considered isosteres of the adenine ring of ATP, allowing them to mimic hinge region binding interactions in kinase active sites. nih.gov These replacements can alter the physicochemical properties of the molecule, such as solubility and metabolic stability, while maintaining or improving its biological activity.
Rational Design Based on Target-Ligand Interactions
A detailed understanding of the binding mode of an inhibitor within its target protein is fundamental for rational drug design. Techniques such as X-ray crystallography and molecular modeling provide invaluable insights into these interactions, guiding the design of more potent and selective compounds.
For instance, the crystal structure of a pyrrolo[2,3-d]pyrimidine derivative in complex with CSF1R revealed that the inhibitor binds to the "DFG-out" inactive conformation of the kinase. nih.gov This specific binding mode, where the inhibitor occupies a hydrophobic pocket adjacent to the ATP-binding site, was key to its high selectivity. nih.govmdpi.com This knowledge allows for the rational design of modifications that can further stabilize this inactive conformation, leading to enhanced selectivity.
Molecular docking studies have also been instrumental in understanding the binding modes of pyrrolo[2,3-d]pyrimidine derivatives. In the case of tricyclic pyrrolo[2,3-d]pyrimidines as DDR2 inhibitors, docking simulations provided a thorough understanding of their interactions with the active site, paving the way for further optimization. mdpi.com Similarly, molecular dynamics simulations of PAK4 inhibitors helped to elucidate the key interactions in the hinge region and around the C-4 substituent, providing a rationale for the observed differences in inhibitory capacities. nih.gov
The table below summarizes the inhibitory activities of selected pyrrolo[2,3-d]pyrimidine analogues against various kinases, illustrating the impact of different substitution patterns.
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 12b | CSF1R | Low-nanomolar | nih.gov |
| 5k | EGFR | 40-204 | mdpi.comnih.gov |
| 5k | Her2 | 40-204 | mdpi.comnih.gov |
| 5k | VEGFR2 | 40-204 | mdpi.comnih.gov |
| 5k | CDK2 | 40-204 | mdpi.comnih.gov |
| (R)-6c | JAK1 | 8.5 | rsc.org |
| 12i | EGFR (T790M) | 0.21 | researchgate.net |
| 12i | EGFR (wild-type) | 22 | researchgate.net |
Computational Chemistry and Molecular Modeling Studies
Molecular Docking Investigations of {5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl}methanol with Biological Targets
No molecular docking studies have been published that specifically investigate the binding of this compound to any biological targets. As a result, there is no data available to predict its binding modes or key interacting residues within a protein active site.
Prediction of Binding Modes and Key Interacting Residues
Information regarding the predicted binding modes and key interacting residues of this compound is not available in the scientific literature.
Analysis of Ligand-Receptor Complex Stability
There are no published analyses of the stability of any ligand-receptor complexes formed by this compound.
Molecular Dynamics (MD) Simulations
Specific molecular dynamics simulations for this compound have not been reported. Such studies for other pyrrolo[2,3-d]pyrimidine derivatives have been used to understand the dynamic behavior of the ligand-protein complex over time. mdpi.com
Characterization of Dynamic Binding Interactions
Without MD simulation data, the dynamic binding interactions of this compound with any biological target cannot be characterized.
Conformational Changes in Ligand and Target
There is no information available on the conformational changes that this compound or its potential biological targets might undergo upon binding.
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure Analysis
While Density Functional Theory (DFT) has been employed to study the electronic structure of some pyrrolo[2,3-d]pyrimidine derivatives, no such calculations have been published specifically for this compound. researchgate.net
Elucidation of Tautomeric Forms and Their Stability
The 7H-pyrrolo[2,3-d]pyrimidine ring system is capable of existing in various tautomeric forms due to the presence of multiple nitrogen atoms and a mobile proton. Tautomerism can significantly influence the molecule's physicochemical properties, such as its pKa, solubility, and, most importantly, its binding affinity to biological targets, as different tautomers may present distinct patterns of hydrogen bond donors and acceptors.
While specific computational studies on the tautomeric stability of this compound are not extensively documented in the literature, research on related derivatives highlights the importance of this phenomenon. For instance, studies on 2,4-diazidopyrrolo[2,3-d]pyrimidines have shown that these molecules can exist in a dynamic equilibrium between the diazide form and a ring-closed tetrazole tautomer (5-azidopyrrolo[3,2-e]tetrazolo[1,5-c]pyrimidine). The position of this equilibrium was found to be dependent on the polarity of the solvent, with more polar solvents favoring the tetrazole form.
For the parent 7H-pyrrolo[2,3-d]pyrimidine scaffold, the primary tautomeric considerations involve the migration of the pyrrole (B145914) N-H proton (at position 7) to one of the pyrimidine (B1678525) nitrogen atoms (N1 or N3). Density Functional Theory (DFT) calculations are a powerful method for predicting the relative stability of these tautomers. Such calculations typically involve geometry optimization of each tautomeric form followed by the calculation of their relative energies (often Gibbs free energies) in both the gas phase and in various solvents to account for environmental effects. The tautomer with the lowest calculated energy is predicted to be the most stable and, therefore, the most populated form under given conditions. Understanding the dominant tautomeric form is crucial for accurately modeling ligand-receptor interactions in drug design.
Frontier Orbital Analysis (HOMO-LUMO)
Frontier molecular orbital (FMO) theory is a fundamental concept in computational chemistry used to describe and predict the chemical reactivity and electronic properties of molecules. The two key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity.
DFT calculations are commonly employed to determine the energies of these frontier orbitals for pyrrolo[2,3-d]pyrimidine derivatives. A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. This can be a critical factor in the molecule's biological activity and its potential to interact with target macromolecules.
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.2967 |
| ELUMO | -1.8096 |
| HOMO-LUMO Gap (ΔE) | 4.4871 |
Data is for a triazine derivative, presented here as an illustrative example of DFT calculations on related heterocyclic systems.
Ligand-Based and Structure-Based Drug Design Approaches
The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous kinase inhibitors and other therapeutic agents. Both ligand-based and structure-based drug design methods are heavily utilized to optimize the activity and selectivity of these compounds.
Pharmacophore Modeling
Pharmacophore modeling is a ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, positive/negative ionizable groups) that a molecule must possess to exert a specific biological effect.
For pyrrolo[2,3-d]pyrimidine derivatives, pharmacophore models have been developed to guide the design of potent and selective inhibitors for various targets, such as protein kinases. A study aimed at developing novel anticancer agents based on the pyrrolo[2,3-d]pyrimidine scaffold as CDK4/6 inhibitors generated a pharmacophore hypothesis designated HHHRR_1. tandfonline.com This model includes three hydrogen bond acceptor features, one hydrophobic feature, and one aromatic ring feature as crucial for binding and inhibitory activity. tandfonline.com The pyrrolo[2,3-d]pyrimidine core itself typically serves as a key hydrogen-bonding unit, mimicking the adenine (B156593) hinge-binding motif of ATP in the kinase active site. The substituents at various positions of the ring system are then optimized to fulfill the other requirements of the pharmacophore model, thereby enhancing potency and selectivity.
| Pharmacophore Feature | Count | Role in Binding |
|---|---|---|
| Hydrogen Bond Acceptor (HBA) | 3 | Interaction with key residues in the kinase hinge region. |
| Hydrophobic (H) | 1 | Occupation of hydrophobic pockets within the active site. |
| Aromatic Ring (R) | 1 | Pi-stacking interactions with aromatic residues. |
Preclinical Pharmacological Assessment
Preclinical Efficacy Studies in Disease Models (Animal Models Only)
Target Modulation and Biomarker Assessment In Vivo
Derivatives of the 7H-pyrrolo[2,3-d]pyrimidine scaffold have been extensively evaluated as inhibitors of various protein kinases, playing crucial roles in cell signaling pathways implicated in cancer and inflammatory diseases. nih.gov Preclinical in vivo studies have demonstrated the ability of these compounds to modulate their intended targets and affect downstream biomarkers.
One prominent area of investigation is their activity as Janus kinase (JAK) inhibitors . For instance, certain 4-aryl substituted pyrrolo[2,3-d]pyrimidines have been shown to be highly selective inhibitors of JAK3. nih.gov In vivo studies with selective JAK3 inhibitors based on this scaffold have demonstrated potent anti-inflammatory effects in animal models, such as carrageenan-induced inflammation in mice. nih.gov The modulation of the JAK-STAT signaling pathway by these compounds is a key indicator of their in vivo activity.
Another significant target for this class of compounds is the Colony-Stimulating Factor 1 Receptor (CSF1R) , a receptor tyrosine kinase crucial for the differentiation and survival of macrophages. nih.gov In vivo studies of selective pyrrolo[2,3-d]pyrimidine-based CSF1R inhibitors have shown their potential in modulating macrophage populations in various disease models. nih.goved.ac.uk The pharmacokinetic and in vivo stability profiles of these compounds have been assessed, indicating their potential for therapeutic development. ed.ac.uk
Furthermore, derivatives of this scaffold have been developed as inhibitors of other kinases, including the epidermal growth factor receptor (EGFR) , particularly against activating and resistance mutations found in non-small cell lung cancer (NSCLC). nih.gov In vivo models utilizing NSCLC cell lines with specific EGFR mutations have been instrumental in demonstrating the target engagement and efficacy of these compounds. One study highlighted a derivative that selectively inhibited HCC827 cells with an EGFR activating mutation with significantly greater efficacy compared to normal cells. nih.gov
The table below summarizes the in vivo target modulation and biomarker assessment for representative classes of 7H-pyrrolo[2,3-d]pyrimidine derivatives.
| Compound Class | Primary Target(s) | In Vivo Model/System | Key Findings on Target/Biomarker Modulation |
| 4-Aryl-pyrrolo[2,3-d]pyrimidines | JAK3 | Carrageenan-induced inflammation in mice | Amelioration of inflammation. nih.gov |
| Substituted pyrrolo[2,3-d]pyrimidines | CSF1R | Preclinical pharmacokinetic and stability profiling | Indication of relevance for in vivo applications. ed.ac.uk |
| Covalent pyrrolo[2,3-d]pyrimidines | Mutant EGFR | NSCLC cell lines (e.g., HCC827) | Selective inhibition of cells with EGFR activating mutations. nih.gov |
| Phenylamide-pyrrolo[2,3-d]pyrimidines | JAK2 | Models of myeloproliferative neoplasms | Inhibition of aberrant JAK2/STAT signaling. cpu.edu.cn |
| Multi-targeted pyrrolo[2,3-d]pyrimidines | EGFR, Her2, VEGFR2, CDK2 | HepG2 cancer cell lines | Induction of apoptosis and modulation of proapoptotic proteins (caspase-3, Bax). mdpi.com |
Investigation of Cross-Resistance Mechanisms (excluding specific toxicity or adverse effect observations)
The development of resistance is a significant challenge for targeted therapies, including those based on the 7H-pyrrolo[2,3-d]pyrimidine scaffold. While specific cross-resistance studies for {5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl}methanol are not available, the mechanisms of resistance to kinase inhibitors are generally well-characterized and can be extrapolated to this class of compounds.
A primary mechanism of acquired resistance to kinase inhibitors is the development of secondary mutations in the kinase domain. These mutations can interfere with the binding of the inhibitor to its target, thereby reducing its efficacy. For example, in the context of EGFR inhibitors for NSCLC, the T790M mutation is a well-known resistance mechanism. nih.gov The development of third-generation pyrrolo[2,3-d]pyrimidine-based EGFR inhibitors has been focused on overcoming such resistance mutations. nih.gov Similarly, for inhibitors of the RET kinase, another target of this compound class, the V804M mutation is a known source of drug resistance. nih.gov
Another potential mechanism for cross-resistance is the activation of bypass signaling pathways . In this scenario, cancer cells become less dependent on the inhibited pathway by upregulating alternative signaling cascades to maintain their growth and survival. For compounds that are highly selective for a single kinase, the activation of a parallel pathway can circumvent the therapeutic blockade. Multi-targeted kinase inhibitors, some of which are based on the pyrrolo[2,3-d]pyrimidine scaffold, are one strategy to potentially mitigate this form of resistance by simultaneously blocking multiple signaling pathways. mdpi.com
The development of "type II" inhibitors , which bind to the inactive "DFG-out" conformation of the kinase, represents another approach in the design of pyrrolo[2,3-d]pyrimidine derivatives. ed.ac.uknih.gov This binding mode can sometimes overcome resistance mutations that affect the ATP-binding pocket targeted by "type I" inhibitors. By targeting a different conformational state of the kinase, these inhibitors may not be susceptible to the same resistance mutations, although alternative resistance mechanisms can still emerge.
Future Perspectives and Research Challenges for 5 Methyl 7h Pyrrolo 2,3 D Pyrimidin 2 Yl Methanol
Development of Novel Synthetic Routes for Improved Efficiency and Scalability
One-Pot Reactions: The development of one-pot or tandem reactions, where multiple transformations occur in a single reaction vessel, can significantly reduce reaction time, cost, and waste generation.
Green Chemistry Approaches: The use of environmentally benign solvents, catalysts, and reaction conditions is a growing trend in pharmaceutical manufacturing. Future synthetic routes for {5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl}methanol will likely incorporate these principles to enhance sustainability.
Flow Chemistry: Continuous flow manufacturing offers several advantages over traditional batch processing, including improved safety, consistency, and scalability. Adapting synthetic routes to flow chemistry platforms could be a key step in the large-scale production of this compound.
| Synthetic Strategy | Potential Advantages |
| Convergent Synthesis | Increased efficiency, modularity for diversification |
| One-Pot Reactions | Reduced reaction time, cost, and waste |
| Green Chemistry | Improved sustainability and environmental impact |
| Flow Chemistry | Enhanced safety, consistency, and scalability |
Exploration of New Biological Targets for Pyrrolo[2,3-d]pyrimidine Scaffolds
The pyrrolo[2,3-d]pyrimidine scaffold is most notably associated with the inhibition of protein kinases, with several approved drugs targeting Janus kinases (JAKs), Bruton's tyrosine kinase (BTK), and others. However, the chemical versatility of this scaffold allows for its adaptation to target a broader range of biological molecules. For this compound, future research could explore its potential to interact with novel biological targets beyond the well-trodden path of kinase inhibition.
Potential new target classes include:
Other ATP-binding proteins: The structural similarity of the pyrrolo[2,3-d]pyrimidine core to adenine (B156593) suggests that it could be adapted to inhibit other ATP-dependent enzymes, such as ATPases and helicases.
Epigenetic targets: There is growing interest in developing small molecule inhibitors of epigenetic modifiers, such as histone methyltransferases and demethylases. The pyrrolo[2,3-d]pyrimidine scaffold could serve as a starting point for the design of such inhibitors.
Protein-protein interaction modulators: The disruption of specific protein-protein interactions is a challenging but promising therapeutic strategy. Derivatives of the pyrrolo[2,3-d]pyrimidine scaffold could be designed to bind to "hot spots" at the interface of interacting proteins.
The exploration of these new biological targets will require a combination of high-throughput screening, structural biology, and computational modeling to identify and validate novel interactions.
Integration of Advanced Computational Methods for Predictive Modeling
Advanced computational methods are becoming indispensable tools in modern drug discovery and development. For this compound, these methods can be leveraged to accelerate research and reduce the reliance on costly and time-consuming experimental studies.
Key applications of computational modeling include:
Virtual Screening: Large virtual libraries of pyrrolo[2,3-d]pyrimidine derivatives can be screened against the three-dimensional structures of biological targets to identify potential lead compounds.
Structure-Activity Relationship (SAR) Studies: Computational models can be used to understand how modifications to the chemical structure of this compound affect its biological activity. nih.gov This information can guide the design of more potent and selective analogs.
ADMET Prediction: In silico models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a compound, helping to identify potential liabilities early in the drug discovery process.
Molecular Dynamics Simulations: These simulations can provide insights into the dynamic behavior of the compound when bound to its biological target, which can aid in understanding its mechanism of action. nih.gov
| Computational Method | Application in Drug Discovery |
| Virtual Screening | Identification of potential lead compounds |
| SAR Studies | Guiding the design of more potent and selective analogs |
| ADMET Prediction | Early identification of potential liabilities |
| Molecular Dynamics | Understanding the mechanism of action |
Strategies for Overcoming Preclinical Challenges
The transition from a promising lead compound to a clinical candidate is fraught with challenges. For this compound, overcoming potential preclinical hurdles will be critical for its future development.
Common preclinical challenges and potential strategies to address them include:
Drug Resistance: Cancer cells can develop resistance to targeted therapies through various mechanisms, such as mutations in the target protein or activation of bypass signaling pathways. Strategies to overcome resistance include the development of next-generation inhibitors that can overcome resistance mutations or the use of combination therapies that target multiple pathways simultaneously.
Bioavailability Optimization: Poor oral bioavailability can limit the therapeutic potential of a drug. Strategies to improve bioavailability include formulation development, such as the use of amorphous solid dispersions or lipid-based formulations, and chemical modification of the compound to improve its solubility and permeability.
Off-Target Effects: Inhibition of unintended biological targets can lead to toxicity. A thorough understanding of the compound's selectivity profile through extensive preclinical testing is crucial to mitigate this risk.
Potential for Combination Therapeutic Approaches
Combination therapy, the use of two or more drugs with different mechanisms of action, is a cornerstone of modern cancer treatment. For this compound, a key future direction will be to explore its potential in combination with other targeted agents or standard-of-care chemotherapies.
The rationale for combination therapy includes:
Synergistic Efficacy: Combining drugs that target different nodes in a signaling pathway can lead to a greater therapeutic effect than either drug alone.
Overcoming Drug Resistance: As mentioned previously, combination therapy can be an effective strategy to prevent or overcome the development of drug resistance.
Reducing Toxicity: By using lower doses of each drug in a combination, it may be possible to achieve the desired therapeutic effect with fewer side effects.
The selection of appropriate combination partners will depend on the specific biological target and mechanism of action of this compound. Preclinical studies using cell culture and animal models will be essential to identify promising combination regimens.
Identification of Novel Biomarkers for Compound Response and Target Engagement
The development of personalized medicine, where treatments are tailored to the individual characteristics of a patient's disease, is a major goal of modern oncology. Biomarkers play a crucial role in personalized medicine by helping to identify patients who are most likely to respond to a particular therapy.
For this compound, the identification of novel biomarkers will be essential for its clinical development. Potential biomarkers could include:
Predictive Biomarkers: These biomarkers, such as specific gene mutations or protein expression levels, can predict whether a patient is likely to respond to the drug.
Pharmacodynamic Biomarkers: These biomarkers can be used to confirm that the drug is hitting its intended target and modulating its activity in the body.
Resistance Biomarkers: These biomarkers can help to identify patients who are at risk of developing resistance to the drug.
The discovery and validation of these biomarkers will require a concerted effort involving genomics, proteomics, and other high-throughput technologies.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for {5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl}methanol, and how are intermediates characterized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or multicomponent reactions. A key intermediate, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, can be functionalized at the 2-position using methanol derivatives under acidic conditions (e.g., HCl in isopropanol at reflux) . Intermediate purity is confirmed via TLC and NMR (e.g., ¹H/¹³C NMR for regiochemical assignment) . For example, chlorinated precursors (e.g., 4-chloro-5-methyl derivatives) are alkylated with methanol-containing reagents, followed by purification via flash chromatography .
Q. How is the structural identity of this compound validated?
- Methodological Answer : Structural confirmation relies on:
- NMR : Distinct peaks for the 5-methyl group (δ ~2.35 ppm, singlet) and methanol-derived CH2OH (δ ~4.5 ppm, broad) .
- HRMS : Exact mass matching calculated [M+H]⁺ (e.g., theoretical vs. experimental ≤ 2 ppm error) .
- X-ray crystallography : SHELX software refines bond lengths/angles, confirming the fused pyrrole-pyrimidine core .
Q. What preliminary biological screening is recommended for this compound?
- Methodological Answer : Initial assays include:
- Kinase inhibition : Test against CLK2 or AXL kinases, as structurally related pyrrolopyrimidines (e.g., CC-671) show nanomolar IC50 values .
- Antiviral activity : Evaluate binding to viral macrodomains (e.g., SARS-CoV-2) via fluorescence polarization assays, referencing analogs like AVI-3571 .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Methodological Answer :
- Solvent selection : Isopropanol or ethanol with HCl catalysis enhances nucleophilic substitution kinetics vs. polar aprotic solvents .
- Temperature control : Reflux (80–100°C) for 12–48 h maximizes conversion; prolonged heating risks decomposition .
- Workup : Neutralize acidic mixtures with NH4OH before extraction to minimize byproduct formation .
Q. What strategies resolve contradictions in reported biological activity across pyrrolo[2,3-d]pyrimidine analogs?
- Methodological Answer : Discrepancies arise from:
- Substituent effects : The 5-methyl and 2-methanol groups alter steric/electronic profiles, affecting kinase selectivity (e.g., CLK2 vs. AXL) .
- Assay conditions : Use standardized protocols (e.g., ATP concentration, buffer pH) to compare IC50 values. For example, CC-671 shows variable potency in cell-free vs. cell-based assays .
Q. How can computational modeling guide the design of derivatives with enhanced target binding?
- Methodological Answer :
- Docking studies : Model the compound into kinase ATP-binding pockets (e.g., PDB 7PP) using AutoDock Vina. Focus on hydrogen bonds between the methanol group and catalytic lysine residues .
- MD simulations : Assess stability of binding poses over 100 ns trajectories; derivatives with lower RMSD (<2 Å) are prioritized .
Q. What crystallographic challenges arise in characterizing this compound, and how are they addressed?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
